Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1253654-65-7
VCID: VC0088938
InChI: InChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3
SMILES: COC(=O)C1=CC(=C2CCCCC2=C1Br)O
Molecular Formula: C12H13BrO3
Molecular Weight: 285.137

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.: 1253654-65-7

Cat. No.: VC0088938

Molecular Formula: C12H13BrO3

Molecular Weight: 285.137

* For research use only. Not for human or veterinary use.

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate - 1253654-65-7

Specification

CAS No. 1253654-65-7
Molecular Formula C12H13BrO3
Molecular Weight 285.137
IUPAC Name methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3
Standard InChI Key GPBUOGKTUHSZDN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C2CCCCC2=C1Br)O

Introduction

Chemical Identity and Basic Properties

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a synthetic organic compound characterized by its partially saturated naphthalene backbone with specific functional group modifications. First documented in chemical databases in 2013, this compound has gained interest in various chemical and pharmaceutical research areas due to its unique structural features . The compound possesses multiple reactive sites that make it valuable for diverse chemical transformations and potential biological interactions. Understanding its fundamental properties provides the foundation for exploring its applications in different scientific domains.

Chemical Identifiers and Nomenclature

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is precisely identified through various standard chemical identifiers that enable its unambiguous recognition in chemical databases and literature. The IUPAC name accurately describes its structural arrangement and functional groups, while other identifiers provide alternative means of referencing this compound in different contexts . These identifiers are essential for researchers to locate and exchange information about this compound across various chemical databases and scientific publications.

Table 1: Primary Chemical Identifiers

Identifier TypeValue
CAS Registry Number1253654-65-7
IUPAC Namemethyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Molecular FormulaC₁₂H₁₃BrO₃
Molecular Weight285.13 g/mol
InChIInChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3
InChIKeyGPBUOGKTUHSZDN-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C2CCCCC2=C1Br)O

Additional Synonyms and Registry Information

Synonym/IdentifierValue
Alternative Name 11-Bromo-4-hydroxy-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Alternative Name 22-Naphthalenecarboxylic acid, 1-bromo-5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
Vendor Catalog IDMFCD17215777
EPA DSSTox IDDTXSID50744503
Wikidata IDQ82692205

Physical and Chemical Properties

Physical Characteristics

Based on its molecular structure and weight, Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is expected to be a solid at standard temperature and pressure. The presence of a bromine atom contributes significantly to its molecular weight of 285.13 g/mol and likely influences its melting and boiling points . The compound's physical appearance and stability characteristics are important considerations for handling and storage in research settings.

The compound's solubility profile is determined by its functional groups. The hydroxyl and ester groups introduce some polarity, while the hydrocarbon skeleton and bromine atom contribute to hydrophobicity. This combination of features suggests good solubility in moderately polar organic solvents such as methanol, ethanol, acetone, and dichloromethane. Its solubility in highly polar solvents like water is expected to be limited due to the predominantly hydrophobic nature of the molecule.

Chemical Reactivity

The chemical reactivity of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is dictated by its functional groups, each providing distinct reactivity patterns. Understanding these reactivity profiles is essential for predicting the compound's behavior in various chemical transformations and biological systems.

Table 3: Functional Group Reactivity Profile

Functional GroupPositionPotential Reactions
Bromine1Nucleophilic substitution, metal-catalyzed coupling reactions (Suzuki, Stille, Sonogashira)
Hydroxyl4Esterification, etherification, oxidation, hydrogen bonding
Methyl Carboxylate2Hydrolysis, transesterification, reduction, amidation
Aromatic Ring-Electrophilic aromatic substitution, directed metallation

The bromine substituent at position 1 serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for metal-catalyzed cross-coupling reactions. The hydroxyl group at position 4 can participate in various transformations including esterification, etherification, and oxidation to a ketone. The methyl ester functionality offers possibilities for hydrolysis to the corresponding carboxylic acid, transesterification, or reduction to alcohols.

Biological Activity and Applications

Applications in Organic Synthesis

Beyond potential biological applications, Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as a valuable synthetic intermediate in organic chemistry. The presence of multiple functional groups with distinct reactivity profiles makes this compound a versatile building block for constructing more complex molecules.

Specific applications in organic synthesis include:

  • As a precursor for Suzuki, Stille, or Sonogashira coupling reactions via the bromine substituent

  • As a scaffold for the synthesis of more complex tetrahydronaphthalene derivatives

  • In structure-activity relationship studies, where systematic modifications of each functional group can generate libraries of analogs with varying properties

  • As an intermediate in the synthesis of natural product analogs or pharmaceutical candidates

The strategic modification of each functional group allows for the generation of diverse chemical libraries that can be screened for specific activities or properties.

Structure-Activity Relationship Studies

Correlation Between Structure and Function

Structure-activity relationship (SAR) studies involving Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate would focus on understanding how modifications to its structure affect its chemical reactivity and potential biological activities. Such studies provide valuable insights into the structural requirements for specific functions and guide the rational design of optimized derivatives.

Key structural elements that could be systematically modified in SAR studies include:

  • The bromine substituent (replacement with other halogens or functional groups)

  • The hydroxyl group (protection, removal, or conversion to other functionalities)

  • The methyl ester (conversion to other esters, amides, or other carboxylic acid derivatives)

  • The saturation level of the naphthalene core (introducing additional unsaturation or complete aromatization)

By systematically varying these structural elements and evaluating the resulting changes in properties or activities, researchers can establish correlations between specific structural features and desired functions.

Comparison with Related Compounds

Table 4: Comparative Analysis of Related Compounds

PropertyMethyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylateMethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS Number1253654-65-7 89228-42-2
Molecular FormulaC₁₂H₁₃BrO₃ C₁₂H₁₄O₃
Molecular Weight285.13 g/mol 206.24 g/mol
Key Structural DifferenceContains bromine at position 1No bromine substituent
Electronic PropertiesElectron-withdrawing effect from bromineLess electron-withdrawing character
Steric PropertiesGreater steric bulk at position 1Less steric hindrance
Synthetic UtilityAdditional reactivity through bromineFewer reactive sites

The presence of the bromine atom in Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate introduces significant differences in both electronic and steric properties compared to its non-brominated analog. The bromine substituent creates an electron-withdrawing effect that influences the reactivity of other functional groups in the molecule. Additionally, it introduces steric bulk that can affect molecular recognition in biological systems and reaction kinetics in chemical transformations.

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